molecular formula C18H26N2O4S B5141342 Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5141342
M. Wt: 366.5 g/mol
InChI Key: MEAUGNVMUAFHGV-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperidine ring, a benzothiophene core, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

    Functional Group Modifications: The hydroxyl and carboxylate groups are introduced through selective functional group transformations, such as oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and piperidine-containing compounds. Similar compounds include:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Piperidine Derivatives: Compounds with piperidine rings and varying substituents.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₈H₃₁N₃O₃S
Molecular Weight345.53 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointData not available

Antitumor Activity

Recent studies have demonstrated that derivatives of the benzothiophene scaffold exhibit significant antitumor activity. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the compound's effect on MCF-7 breast cancer cells. The findings indicated:

  • IC50 Value : 23.2 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest.

The treatment led to a significant reduction in cell viability (26.86%) and increased early (8.73%) and late apoptosis (18.13%) compared to untreated controls .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor suggests therapeutic implications for type 2 diabetes management .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in MCF-7 cells
DPP-IV InhibitionPotential anti-diabetic agent
AnalgesicExhibits analgesic properties

Apoptosis Induction

The compound's ability to induce apoptosis is attributed to its interaction with various cellular pathways:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest, leading to increased genetic material degradation.
  • Autophagy Inhibition : While it inhibits autophagic cell death, it promotes necrosis as an alternative pathway for cell death .

In Vivo Studies

In vivo studies have shown that the compound can ameliorate myelosuppression and anemia induced by chemotherapy in tumor-bearing mice. It restored normal levels of hemoglobin and red blood cells while reducing elevated liver enzymes associated with toxicity .

Properties

IUPAC Name

ethyl 7-hydroxy-2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-24-18(23)15-12-7-6-8-13(21)16(12)25-17(15)19-14(22)11-20-9-4-3-5-10-20/h13,21H,2-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAUGNVMUAFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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